REACTION_CXSMILES
|
CCCCCC.C([Li])CCC.BrC1C=C(F)C=CC=1.[N:20]1[C:29]2[C:24](=[C:25]3C=CC=C[C:26]3=[C:27]3C=CC=C[C:28]3=2)[N:23]=[CH:22][CH:21]=1>O1CCCC1>[N:20]1[C:29]2[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=2)[N:23]=[CH:22][CH:21]=1
|
Name
|
|
Quantity
|
27.5 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
6.87 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)F
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
7.54 g
|
Type
|
reactant
|
Smiles
|
N1=CC=NC2=C3C(=C4C(=C12)C=CC=C4)C=CC=C3
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Control Type
|
UNSPECIFIED
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Setpoint
|
-78 °C
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Type
|
CUSTOM
|
Details
|
immediately after that, the obtained solution was stirred at −78° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
separate additions
|
Type
|
TEMPERATURE
|
Details
|
The reaction temperature was increased to room temperature
|
Type
|
STIRRING
|
Details
|
the solution was stirred at room temperature for 12 hours
|
Duration
|
12 h
|
Type
|
ADDITION
|
Details
|
Water was added to this mixture
|
Type
|
EXTRACTION
|
Details
|
an organic layer was extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The obtained organic layer was dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The dried solution was filtered
|
Type
|
DISTILLATION
|
Details
|
After the solvent of this solution was distilled
|
Type
|
CUSTOM
|
Details
|
the resultant substance was recrystallized with ethanol
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=NC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 23% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |